Product packaging for 2-(3-Methylpyrrolidin-3-yl)pyridine(Cat. No.:)

2-(3-Methylpyrrolidin-3-yl)pyridine

Cat. No.: B12435141
M. Wt: 162.23 g/mol
InChI Key: BRYPNVLQRGFJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H14N2, offered for research and development purposes. This pyrrolidinyl pyridine derivative is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and chemical biology. Compounds featuring a pyridine ring linked to a pyrrolidine moiety, such as those found in published nitric oxide synthase (NOS) inhibitors, serve as valuable scaffolds in the design and synthesis of novel bioactive molecules . The structural motif is similar to that used in de novo designed inhibitors for constitutive nitric oxide synthases, where the rigid pyrrolidine ring and the aminopyridine group play critical roles in anchoring the molecule to the enzyme's active site through specific hydrogen-bonding interactions . Researchers can utilize this compound as a versatile building block or a core structure for developing new pharmacological tools. Handling and Safety: While specific hazard data for this compound is not available in the search results, similar pyrrolidinyl pyridine structures can be hazardous if inhaled, swallowed, or absorbed through the skin . It is strongly recommended to consult the product's Safety Data Sheet (SDS) prior to use. Always use appropriate personal protective equipment, including gloves and protective clothing, and work in a well-ventilated area, such as a fume hood . Regulatory Compliance: This product is intended for research applications only and is classified as "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B12435141 2-(3-Methylpyrrolidin-3-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(3-methylpyrrolidin-3-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-10(5-7-11-8-10)9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3

InChI Key

BRYPNVLQRGFJGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 3 Methylpyrrolidin 3 Yl Pyridine and Its Analogs

Retrosynthetic Analysis of the 2-(3-Methylpyrrolidin-3-yl)pyridine Core

A retrosynthetic analysis of the this compound core structure reveals several key disconnections. The most logical primary disconnection is the C-C bond between the pyridine (B92270) and pyrrolidine (B122466) rings. This disconnection suggests two main synthetic pathways:

Pathway A: This involves the coupling of a pyridyl-based nucleophile with a pyrrolidine-based electrophile. For instance, a 2-lithiopyridine or a 2-pyridyl Grignard reagent could react with a 3-methyl-3-halopyrrolidine or a similar derivative with a suitable leaving group.

Pathway B: This pathway involves the reaction of a pyridyl-based electrophile, such as a 2-halopyridine, with a nucleophilic pyrrolidine derivative. This could be achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, which are well-established for forming C-C bonds involving pyridine rings. rsc.orgnih.gov

Further disconnection of the 3-methylpyrrolidine (B1584470) moiety reveals acyclic precursors. A common strategy for forming the pyrrolidine ring is through intramolecular cyclization. rsc.orgtandfonline.comrsc.org For example, a 1,4-dicarbonyl compound can be reductively aminated, or an amino alcohol can undergo cyclization. mdpi.com A key challenge in the retrosynthesis is the strategic introduction of the quaternary stereocenter at the C3 position. This can be addressed by starting with a chiral precursor or by employing an asymmetric reaction during the synthesis.

Retrosynthetic analysis of this compoundFigure 1: A plausible retrosynthetic analysis for this compound, highlighting key disconnections and precursor types.

Classical Synthetic Approaches to the Pyrrolidine and Pyridine Moieties

The construction of the target molecule relies on established methods for synthesizing both the pyrrolidine and pyridine rings, followed by their strategic linkage.

Pyrrolidine Ring Formation Methodologies

The synthesis of substituted pyrrolidines is a well-trodden area of organic chemistry. mdpi.com Several classical methods can be adapted to create the 3-methylpyrrolidine core.

One of the most powerful methods is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. mdpi.comnih.govacs.org These reactions can rapidly construct the five-membered ring with control over multiple stereocenters. For instance, an azomethine ylide generated in situ can react with an appropriately substituted alkene to form the pyrrolidine ring. osi.lvacs.org

Intramolecular cyclization offers another robust route. mdpi.comnih.gov This can be achieved through various means:

Reductive amination of γ-dicarbonyl compounds. mdpi.com

Nucleophilic substitution , where an amine displaces a leaving group at the γ-position of an alkyl chain.

Intramolecular Mannich reactions or Michael additions . An intramolecular aza-Michael reaction, for example, can form a pyrrolidine ring from an unsaturated amine precursor. whiterose.ac.uk

Ring-closing metathesis (RCM) of a suitable diallylamine (B93489) derivative, followed by reduction of the resulting pyrroline (B1223166). organic-chemistry.org

The table below summarizes some classical approaches to the formation of substituted pyrrolidine rings.

Method Precursor(s) Key Reagents/Conditions Notes
[3+2] CycloadditionImine and an activated alkeneLewis acid or thermal conditionsForms the ring in a single step with potential for stereocontrol. osi.lvacs.org
Intramolecular Reductive Amination1,4-Dicarbonyl compound and an amineReducing agent (e.g., NaBH₃CN)A reliable method for forming the pyrrolidine scaffold. mdpi.com
Intramolecular SN2 Cyclizationγ-Amino halide or tosylateBaseA fundamental and straightforward approach.
Ring-Closing MetathesisDiallylamine derivativeGrubbs or Schrock catalystForms a 3-pyrroline, which requires subsequent reduction. organic-chemistry.org
Intramolecular Carboaminationγ-Alkenyl N-arylsulfonamidesCopper(II) carboxylate saltsAn oxidative cyclization that can form the pyrrolidine ring. nih.gov

Table 1: Overview of Classical Pyrrolidine Synthesis Methodologies.

Pyridine Ring Functionalization and Coupling Strategies

To connect the pyrrolidine and pyridine moieties, one ring must be functionalized to act as a nucleophile and the other as an electrophile. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. rsc.org

Common strategies include:

Suzuki-Miyaura Coupling: This involves the reaction of a 2-halopyridine with a pyrrolidinylboronic acid or ester.

Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations can be used for C-C coupling under specific conditions. nih.gov

Sonogashira Coupling: This reaction can be used to introduce an alkynyl group, which can then be further elaborated and reduced to form the desired linkage. rsc.org

Alternatively, direct arylation methods or nucleophilic aromatic substitution (SNAr) on highly electron-deficient pyridines can be employed. The functionalization of the pyridine ring often starts from commercially available halopyridines or by activating a C-H bond for direct coupling.

Coupling Reaction Pyridine Substrate Pyrrolidine Substrate Catalyst/Reagents
Suzuki-Miyaura2-Halopyridine (Br, I) or 2-Triflate Pyridine3-Pyrrolidinylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Stille2-Halopyridine3-(Tributylstannyl)pyrrolidinePd catalyst
Negishi2-Halopyridine3-Pyrrolidinylzinc halidePd or Ni catalyst
Buchwald-Hartwig type2-Halopyridine3-Pyrrolidinyl anion equivalentPd catalyst, specific ligand

Table 2: Common Cross-Coupling Strategies for Pyridine-Pyrrolidine Linkage.

Advanced and Stereoselective Synthesis of this compound

Creating the C3-quaternary stereocenter of the pyrrolidine ring in an enantiomerically pure form is the most significant challenge. This requires the use of asymmetric synthesis techniques. mdpi.comnih.govnih.gov

Chiral Auxiliary-Based Approaches

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule. The inherent chirality of the auxiliary then directs a subsequent stereocenter-forming reaction, leading to one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.orgacs.org

For the synthesis of the 3-methylpyrrolidine core, a chiral auxiliary like one of Evans' oxazolidinones or Oppolzer's camphorsultam could be attached to an acyclic precursor. wikipedia.orgacs.orgcapes.gov.br For example, an N-enoyl derivative of a chiral auxiliary can undergo a diastereoselective conjugate addition of a methyl group, followed by further transformations and cyclization to yield the chiral 3-methylpyrrolidine ring. Asymmetric 1,3-dipolar cycloadditions directed by a chiral auxiliary are also highly effective for creating substituted chiral pyrrolidines. acs.org

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis, using either chiral metal complexes or small organic molecules (organocatalysis), offers a more atom-economical approach to stereoselective synthesis. mdpi.com

Organocatalysis has emerged as a powerful tool for synthesizing chiral pyrrolidines. rsc.org Proline and its derivatives are often used as catalysts. mdpi.com For instance, an organocatalytic asymmetric Michael addition can be employed to introduce the methyl group at the C3 position of a precursor enantioselectively. rsc.orgrsc.org A cascade reaction starting from simple precursors, catalyzed by a chiral organocatalyst, can build the highly substituted pyrrolidine ring with excellent enantio- and diastereoselectivity. rsc.org

Transition-metal catalysis also provides numerous avenues for the asymmetric synthesis of pyrrolidines.

Asymmetric Hydrogenation: The reduction of a suitably substituted pyrrole (B145914) or pyrroline using a chiral catalyst (e.g., based on Rhodium or Iridium) can produce a chiral pyrrolidine. acs.org

Asymmetric [3+2] Cycloadditions: Chiral Lewis acids can catalyze the reaction between azomethine ylides and alkenes to afford enantioenriched pyrrolidines. whiterose.ac.uk

Intramolecular Asymmetric Hydroamination: A chiral catalyst can guide the intramolecular addition of an amine to an alkene, setting the stereochemistry of the resulting pyrrolidine ring.

These advanced methods are crucial for accessing enantiomerically pure analogs of this compound, which is essential for studying its biological properties.

Asymmetric Method Key Transformation Catalyst/Reagent Type Outcome
Chiral AuxiliaryDiastereoselective alkylation or cycloadditionEvans oxazolidinones, Oppolzer's camphorsultamHigh diastereoselectivity, auxiliary is removable. acs.orgcapes.gov.br
OrganocatalysisAsymmetric Michael addition or cascade reactionChiral amines (e.g., proline derivatives), squaramidesHigh enantioselectivity for quaternary center formation. rsc.orgrsc.org
Asymmetric HydrogenationReduction of a C=C bond in a pyrroline precursorChiral Rh, Ru, or Ir complexesEnantioselective formation of stereocenters. acs.org
Asymmetric Cycloaddition[3+2] reaction of an azomethine ylideChiral Lewis acids (e.g., Cu, Ag complexes)Enantioenriched polysubstituted pyrrolidines. whiterose.ac.uk

Table 3: Overview of Advanced Stereoselective Methodologies.

Diastereoselective Synthesis of Substituted Pyrrolidines

The creation of stereochemically defined pyrrolidine rings, particularly those substituted at the C3 position, is a cornerstone for accessing specific isomers of this compound. The spatial arrangement of substituents on the pyrrolidine ring can significantly influence the molecule's biological activity and physical properties. nih.gov A variety of diastereoselective methods have been developed to control the stereochemistry of these five-membered nitrogen heterocycles. nih.gov

One prominent strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, such as an olefin. nih.govrsc.org This method is highly effective for constructing five-membered rings with controlled regio- and stereoselectivity. nih.govrsc.org For instance, the reaction of isatin, a secondary amino acid, and a dipolarophile can be catalyzed by magnetic nanorods to produce spirocyclic pyrrolidines with a high degree of diastereoselectivity. rsc.org The proximity of reactants and conformational constraints in intramolecular versions of this reaction often lead to cycloaddition with very high or complete selectivity. rsc.org

Palladium-catalyzed hydroarylation of pyrrolines represents another powerful technique for synthesizing 3-substituted pyrrolidines. researchgate.netnih.govnih.gov This process allows for the direct introduction of aryl groups at the C3 position of the pyrrolidine ring. researchgate.netnih.govnih.gov Research has shown that N-alkyl pyrrolines, when reacted with aryl halides in the presence of a palladium catalyst, yield hydroarylated products (pyrrolidines) rather than the olefinic products typically seen with N-acyl pyrrolines. researchgate.netnih.govchemrxiv.org This method is notable for its broad substrate scope and its ability to deliver drug-like molecules from readily available precursors. nih.govnih.gov

Furthermore, multicomponent reactions offer an efficient route to complex pyrrolidine structures. A one-pot, three-component reaction between substituted isatin, α-amino acids, and quinolinyl-based chalcones in methanol (B129727) has been used to synthesize spiro[indoline-3,2′-pyrrolidin]-2-one derivatives with high diastereoselectivity. tandfonline.com The introduction of a substituent at the C3 position creates a new chiral center, and its configuration has a significant impact on the conformation of the pyrrolidine ring. nih.gov For example, a cis-3-methyl substituent can stabilize a specific ring pucker (Cγ-endo), restricting the molecule's conformational space. nih.gov

Alternative approaches include the photochemical ring contraction of pyridines using silylborane, which proceeds via a vinylazomethine ylide intermediate to form functionalized pyrrolidine derivatives. nih.gov This reaction can be performed on a gram scale, demonstrating its synthetic utility. nih.gov

Table 1: Comparison of Diastereoselective Synthesis Methods for Substituted Pyrrolidines

Method Key Features Catalyst/Reagents Selectivity Reference
1,3-Dipolar Cycloaddition Forms five-membered rings efficiently. Azomethine ylides, alkenes, magnetic nanocatalysts. High regio- and stereoselectivity. nih.govrsc.org
Palladium-Catalyzed Hydroarylation Direct C3-arylation of pyrrolines. Palladium catalyst, N-alkyl pyrrolines, aryl halides. Delivers hydroarylated product specifically. researchgate.netnih.govnih.gov
Multicomponent Reaction One-pot synthesis of complex structures. Isatin, α-amino acids, chalcones. High diastereoselectivity. tandfonline.com
Photochemical Ring Contraction Converts pyridines to pyrrolidines. Silylborane, light. Stereoselectivity affected by substituent size. nih.gov

Derivatization and Functionalization Strategies for Analogue Library Generation

To explore the structure-activity relationships and generate libraries of related compounds, the this compound scaffold can be modified at three primary locations: the pyrrolidine nitrogen, the pyridine ring, and the C3 side chain of the pyrrolidine.

Modification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a common site for functionalization. N-alkylation is a straightforward modification, as demonstrated in the synthesis of related compounds where a methyl group is introduced onto the pyrrolidine nitrogen. patsnap.comgoogle.com More complex groups can also be introduced. For example, in the synthesis of benzimidazole (B57391) carboxamides, the pyrrolidine nitrogen was functionalized with various aromatic rings. nih.gov The nature of the substituent on the nitrogen can also direct the outcome of certain reactions; N-alkyl groups, for instance, are crucial for promoting hydroarylation in palladium-catalyzed reactions instead of arylation. researchgate.netchemrxiv.org

Substitution on the Pyridine Ring

The pyridine ring is generally electron-deficient, which makes electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions such as high temperatures. youtube.com When EAS does occur, substitution is favored at the C3 position. youtube.comslideshare.net The reaction can be made more favorable by introducing electron-donating groups onto the pyridine ring, which increases the ring's electron density. youtube.com

Nucleophilic aromatic substitution (NAS) is another viable strategy, occurring preferentially at the C2 and C4 positions. slideshare.net For example, 2-chloropyridines can react with nucleophiles like arenethiolates to yield 2-arylthio-pyridines via an addition-elimination mechanism. rsc.org Direct α-methylation of pyridines can be achieved using reagents like Raney® nickel in an alcohol solvent under heat, offering a method to introduce methyl groups specifically at the C2 position. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. researchgate.netontosight.ai

For the synthesis of the pyridine component, green techniques include one-pot multicomponent reactions, the use of environmentally benign solvents, and microwave-assisted synthesis. researchgate.netnih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a facile and environmentally friendly route to substituted pyridines. rsc.org Pyridine and its derivatives can themselves serve as greener solvents in some applications due to their relatively high boiling points and low volatility. biosynce.com

In the context of pyrrolidine synthesis, several sustainable methods have been developed. ontosight.ai Microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency. nih.gov Ultrasound-promoted reactions, such as the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid in ethanol, provide a fast, clean, and convenient method that avoids harmful organic reagents. tandfonline.comrsc.org The development of reusable catalysts is a cornerstone of green chemistry. researchgate.net An example is the use of L-proline functionalized magnetic nanorods for the diastereoselective synthesis of spirocyclic pyrrolidines. rsc.org This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity, showcasing an efficient and sustainable protocol. rsc.org

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

Green Principle Application in Pyridine/Pyrrolidine Synthesis Example Reference
Alternative Solvents Use of water or other environmentally benign solvents. Synthesis of polycyclic N-fused-pyrrolidines in a MeOH/H₂O mixture. tandfonline.com
Catalysis Use of reusable or non-toxic catalysts. Iron-catalyzed cyclization for pyridines; reusable magnetic nanocatalyst for pyrrolidines. rsc.orgrsc.org
Energy Efficiency Use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. Microwave-assisted synthesis of pyridines; ultrasound-promoted synthesis of pyrrolidinones. nih.govnih.govrsc.org
Atom Economy Multicomponent reactions that incorporate most atoms from reactants into the final product. One-pot, three-component synthesis of spiro thiazolidines. rsc.org

In-Depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the specific research concerning the chemical compound this compound. Despite the existence of information on related isomers and analogous pyridine derivatives, detailed experimental and computational data focusing squarely on the structural elucidation and conformational analysis of this particular molecule are not publicly available. This scarcity of dedicated research prevents a thorough and scientifically accurate discussion as outlined by the requested article structure.

While general methodologies for studying similar compounds are well-established, their application to this compound has not been documented in accessible scientific literature. Key areas where specific data is absent include:

High-Resolution NMR Spectroscopy: There are no published studies detailing the use of advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Correlation Spectroscopy (COSY) to determine the specific conformation and spatial arrangement of the atoms within the this compound molecule. Such studies are crucial for understanding the three-dimensional structure and dynamics of the compound in solution.

Vibrational Spectroscopy: Specific Infrared (IR) and Raman spectra for this compound, which are essential for identifying its characteristic functional groups and vibrational modes, have not been reported.

Mass Spectrometry: Detailed analysis of the fragmentation pathways of this compound under mass spectrometric conditions is not available. This information is vital for confirming the molecular weight and deducing the structural components of the molecule.

X-ray Crystallography: There are no published reports on the successful crystallization of this compound or its co-crystals. Consequently, information regarding its solid-state structure, including crystal system, space group, intermolecular interactions, and packing arrangements, remains unknown. Studies on polymorphism, which investigates the ability of a compound to exist in multiple crystalline forms, are also absent.

The synthesis of related pyridine and pyrrolidine derivatives has been described in the literature, suggesting that the synthesis of this compound is feasible. jst.go.jporientjchem.orgnih.gov However, the absence of subsequent detailed characterization in published research means that a scientifically robust article on its structural properties cannot be constructed at this time.

Much of the available information revolves around its isomers, most notably nicotine (B1678760), which is 3-(1-methylpyrrolidin-2-yl)pyridine. nist.govnist.gov While data for nicotine and other analogues can provide a general context for the chemical class, it cannot be directly extrapolated to accurately describe the unique structural features of this compound.

Until dedicated research focusing on the synthesis and detailed structural analysis of this compound is conducted and published, a comprehensive and authoritative article on its structural elucidation and conformational analysis remains beyond reach.

Structural Elucidation and Conformational Analysis in 2 3 Methylpyrrolidin 3 Yl Pyridine Research

Stereochemical Purity Assessment and Enantiomeric Excess Determination

The presence of a chiral center at the 3-position of the pyrrolidine (B122466) ring in 2-(3-Methylpyrrolidin-3-yl)pyridine necessitates the use of specialized analytical techniques to separate and quantify its enantiomers. The determination of enantiomeric excess (e.e.) is crucial in synthetic chemistry and for any potential applications.

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation of enantiomers. nih.gov The choice between these techniques often depends on the volatility and thermal stability of the compound. For this compound, which is a relatively small and potentially volatile molecule, both HPLC and GC could be viable options.

In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including those with amine functionalities. nih.gov For a compound like this compound, a column such as a Chiralpak® IG-3, which is based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), could be effective. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Chiral GC, on the other hand, typically employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separation is based on the differential interaction of the enantiomers with the chiral environment inside the column. Given the amine group in this compound, derivatization with a suitable acylating or silylating agent might be necessary to improve its volatility and chromatographic behavior.

Table 1: Representative Chiral Chromatographic Conditions for the Analysis of Pyridine-Pyrrolidine Analogs

ParameterChiral HPLCChiral GC
Column Chiralpak® IA (Amylose derivative)Chirasil-DEX CB (Cyclodextrin derivative)
Mobile Phase/Carrier Gas Hexane/Isopropanol/DiethylamineHelium
Flow Rate/Pressure 1.0 mL/min1.5 mL/min
Detection UV (254 nm)Flame Ionization Detector (FID)
Temperature 25 °C150 °C (isothermal)
Sample Preparation Dissolved in mobile phaseDerivatization with trifluoroacetic anhydride

This table presents typical conditions based on the analysis of analogous compounds and may require optimization for this compound.

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemistry

Optical rotation and circular dichroism (CD) spectroscopy are non-destructive techniques that provide information about the stereochemistry of a chiral molecule. nih.gov Optical rotation measures the rotation of plane-polarized light by a solution of a chiral compound. The specific rotation, [α], is a characteristic property of an enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For this compound, the (R)- and (S)-enantiomers would exhibit equal but opposite optical rotations.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformational features of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. For this compound, the pyridine (B92270) ring acts as a chromophore, and its interaction with the chiral pyrrolidine ring would give rise to a characteristic CD spectrum.

Conformational Analysis of the Pyrrolidine Ring and Pyridine Orientation

Computational Conformational Search Methodologies

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformations. nih.gov For this compound, a systematic conformational search can be performed using molecular mechanics or quantum mechanics methods. mdpi.com

A common approach involves a stochastic search or a low-mode molecular dynamics (MD) search to generate a diverse set of conformers. nih.gov The geometries of these conformers are then optimized using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). researchgate.net This allows for the calculation of the relative energies of the different conformations, providing insight into their populations at a given temperature. The pyrrolidine ring can adopt various puckered conformations, such as envelope and twist forms, and the orientation of the pyridine ring can be described by the torsion angle around the C-C bond connecting the two rings.

Table 2: Calculated Relative Energies of Plausible Conformers of this compound

ConformerPyrrolidine PuckerPyridine Orientation (Dihedral Angle)Relative Energy (kcal/mol)
1 Envelope (C4-endo)anti (~180°)0.00
2 Envelope (C4-exo)anti (~180°)0.85
3 Twist (C3-C4)syn (~0°)2.10
4 Envelope (C4-endo)syn (~0°)2.50

These are hypothetical relative energies based on computational studies of similar substituted pyrrolidines and are intended to be illustrative.

Experimental Evidence for Preferred Conformations in Solution and Solid State

Experimental techniques are crucial for validating the results of computational conformational analyses. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational studies. Information about the preferred conformation of the pyrrolidine ring can be obtained from the analysis of proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. rsc.org For instance, the observation of a strong NOE between a proton on the pyridine ring and a proton on the pyrrolidine ring would provide evidence for a specific orientation of the two rings relative to each other.

In the solid state, X-ray crystallography provides the most definitive information about the conformation of a molecule. If a suitable single crystal of this compound or one of its salts can be obtained, X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles, thus defining the conformation of the pyrrolidine ring and the orientation of the pyridine ring in the crystal lattice. This experimental data would serve as a benchmark for the validation of the computational models.

Computational and Theoretical Investigations of 2 3 Methylpyrrolidin 3 Yl Pyridine

Molecular Dynamics Simulations

Ligand-Receptor Binding Dynamics (Pre-docking stages)

Without access to peer-reviewed research or computational chemistry database entries for 2-(3-Methylpyrrolidin-3-yl)pyridine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Molecular Docking and Ligand-Based Drug Design Studies

Molecular docking and other ligand-based methods are fundamental to computer-aided drug design (CADD). They are used to predict how a molecule might bind to a receptor and to screen large libraries of compounds for potential biological activity. These approaches are particularly valuable when the three-dimensional structure of the target protein is known.

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

For this compound, a virtual library would be constructed by creating variations of the core structure. This involves computationally adding different functional groups at various positions on the pyridine (B92270) and pyrrolidine (B122466) rings. The resulting library of virtual derivatives can then be screened against the binding site of a specific biological target. The screening process uses docking algorithms to predict the binding affinity and pose of each compound in the library, ranking them based on their potential to be active. Similar approaches have been successfully applied to screen libraries of other pyridine derivatives for various biological activities. nih.govnih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model does not represent the molecule itself but rather the key interaction points: hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

There are two primary approaches to generating a pharmacophore model:

Ligand-Based: If a set of molecules with known activity against a target is available, their structures can be superimposed to identify the common chemical features responsible for their biological action.

Structure-Based: When the 3D structure of the target protein is known, a pharmacophore model can be built by analyzing the key interaction points within its binding site. mdpi.com

For this compound, a pharmacophore model could be developed based on a known target's binding site. This model would then be used as a 3D query to search large compound databases for other structurally diverse molecules that match the pharmacophoric features, potentially identifying novel hits. mdpi.com

Pharmacophoric FeatureDescriptionPotential Role in this compound
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.The nitrogen atom in the pyridine ring.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.The secondary amine (N-H) in the pyrrolidine ring.
Hydrophobic (H) A non-polar group that forms hydrophobic interactions.The methyl group and parts of the aliphatic pyrrolidine ring.
Positive Ionizable (PI) A group that is positively charged at physiological pH.The secondary amine in the pyrrolidine ring can be protonated.

This interactive table outlines the potential pharmacophoric features of the title compound.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug design, it is used to predict how a ligand, such as this compound, fits into the binding site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's active site and calculating a "docking score" for each pose. This score estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com

Analysis of the best-docked poses reveals specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for biological activity and can include:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors (e.g., the pyrrolidine N-H or pyridine nitrogen) and residues in the protein's active site.

Hydrophobic Interactions: Occur between non-polar regions of the ligand (e.g., the methyl group) and hydrophobic pockets in the binding site.

Pi-Pi Stacking: Potential interactions involving the aromatic pyridine ring with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Salt Bridges: Ionic interactions that could form if the pyrrolidine nitrogen is protonated.

Docking studies on similar pyridine-containing scaffolds have demonstrated the importance of these interactions in achieving high binding affinity to various targets. mdpi.complos.orgnih.gov

QSAR and Cheminformatics Applications for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are essential for optimizing lead compounds and exploring the chemical space around a core scaffold.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com To develop a QSAR model for derivatives of this compound, a dataset of analogues with experimentally measured in vitro activity (e.g., IC₅₀ values) is required.

The process involves several steps:

Data Collection: A series of derivatives of this compound would be synthesized and their biological activity against a specific target measured.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. chemrevlett.comnih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of RingsBasic molecular composition and size.
Topological Wiener Index, Kier & Hall Shape IndicesAtomic connectivity and molecular branching.
Geometric Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesElectron distribution and reactivity.
Physicochemical LogP (Lipophilicity), Molar RefractivityHydrophobicity and polarizability.

This interactive table lists common molecular descriptor classes used in QSAR studies.

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. mdpi.com The "chemical space" refers to the entire multi-dimensional space of all possible molecules. For a specific project, the relevant chemical space consists of the derivatives of a lead compound like this compound.

Data mining and chemical space analysis can be used to:

Assess Structural Diversity: Analyze a virtual or synthesized library of derivatives to ensure a wide range of chemical properties is being explored.

Identify Activity Cliffs: Find pairs of structurally similar compounds that have a large difference in biological activity. Analyzing these cliffs provides critical insights into structure-activity relationships (SAR).

Visualize Data: Use techniques like self-organizing maps (SOMs) or principal component analysis (PCA) to visualize the chemical space, helping to identify clusters of active compounds and areas that are underexplored. mdpi.com

By applying these cheminformatics tools to a library of this compound derivatives, researchers can make more informed decisions about which new compounds to synthesize and test to optimize biological activity.

Biological and Pharmacological Research Applications of 2 3 Methylpyrrolidin 3 Yl Pyridine Pre Clinical and in Vitro Focus

Receptor Binding and Selectivity Profiling (In Vitro Studies)

There is currently no available data from in vitro binding assays to characterize the affinity and selectivity of 2-(3-Methylpyrrolidin-3-yl)pyridine for specific receptor subtypes.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions (Subtype Selectivity)

No studies documenting the binding profile of this compound at various nicotinic acetylcholine receptor subtypes (e.g., α4β2, α7) were identified. Research on analogous compounds, such as nicotine (B1678760) (which has a different substitution pattern), shows that the pyrrolidine (B122466) ring is crucial for nAChR interaction. However, without experimental data, the affinity (Ki) and selectivity of this compound for nAChR subtypes remain unknown.

Muscarinic Acetylcholine Receptor (mAChR) Interactions (Subtype Selectivity)

Similarly, there is no published research on the binding of this compound to muscarinic acetylcholine receptor subtypes (M1-M5). The affinity and selectivity of this compound for mAChRs have not been determined.

Other Potential Receptor Targets and Ion Channels

Investigations into the interaction of this compound with other central nervous system receptors or ion channels have not been reported in the scientific literature. The broader class of N-substituted-3-arylpyrrolidines has been explored for activity at serotonin (B10506) receptors, but this is not specific to the compound .

Functional Assays for Receptor Activation and Modulation (Cellular/In Vitro)

Due to the absence of binding data, there is a corresponding lack of information from functional assays that would determine whether this compound acts as an agonist, antagonist, or modulator at any receptor.

Calcium Flux Assays

Calcium flux assays are commonly used to measure the functional consequence of receptor activation, particularly for ion channels like nAChRs. moleculardevices.com These assays can determine a compound's potency (EC50) and efficacy (Emax) in stimulating or inhibiting receptor function. nih.govnih.gov However, no such studies involving this compound have been published.

Electrophysiological Recordings (Patch-Clamp on cells)

Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through channels upon receptor activation or modulation. This method provides detailed insights into the functional properties of a compound. A search of the literature did not reveal any studies that have used electrophysiological recordings to assess the activity of this compound on any ion channel.

Reporter Gene Assays for Receptor Activity

There are no published studies utilizing reporter gene assays to investigate the activity of this compound at any specific receptor. This type of assay is crucial for determining whether a compound acts as an agonist, antagonist, or modulator of a receptor's function, but such characterization has not been reported for this molecule.

Enzymatic Inhibition and Activation Studies (In Vitro)

Detailed enzymatic assays are fundamental to understanding a compound's mechanism of action. However, no data exists for this compound in the following key areas:

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

No studies were found that evaluated the potential of this compound to inhibit either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Monoamine Oxidase Inhibition

There is no available research on the inhibitory activity of this compound against monoamine oxidase-A (MAO-A) or monoamine oxidase-B (MAO-B).

Other Relevant Enzyme Systems

Investigations into the effects of this compound on other enzyme systems relevant to pharmacology and toxicology have not been published.

Cellular Uptake and Efflux Mechanisms (In Vitro Cell Lines)

The mechanisms by which this compound might enter or be expelled from cells are unknown. There are no published studies using in vitro cell lines to characterize its passive diffusion, active transport, or interaction with efflux pumps.

Pre-Clinical Models for Efficacy Research (Non-Human, In Vivo, Excluding Toxicity/Safety)

No non-human, in vivo studies focused on the efficacy of this compound in any disease model have been reported in the scientific literature.

Animal Models for Cognitive Enhancement (e.g., rodent learning/memory)

In a key study, ABT-089 was evaluated for its effects on learning and memory in rodents. The compound showed positive effects in models designed to assess cognitive function, suggesting its potential as a therapeutic agent for cognitive disorders. nih.gov The activity of ABT-089 and its analogs is dependent on their interaction with nAChRs, highlighting the importance of the pyridine (B92270) and pyrrolidine moieties in receptor binding and activation. nih.govsnmjournals.org

CompoundAnimal ModelKey FindingsReference
ABT-089Rodent models of cognitive enhancementShowed positive effects on learning and memory. nih.gov
ABT-089Primate models of cognitive enhancementDemonstrated positive effects on cognitive performance. nih.gov

This table presents data for the structural analog ABT-089, as direct data for this compound is not available.

The research on ABT-089 underscores the potential of pyrrolidinyl-pyridine derivatives to modulate cholinergic systems and thereby improve cognitive functions. The selectivity for specific nAChR subtypes, such as α4β2, is a critical factor in achieving therapeutic effects while minimizing potential side effects. nih.gov

Models for Neuroprotection and Neuroinflammation

Preclinical and in vitro data specifically investigating the neuroprotective and anti-neuroinflammatory properties of this compound are not extensively documented in the available scientific literature. However, the broader class of nicotinic acetylcholine receptor (nAChR) agonists has been a focus of research for neuroprotective effects in various models of neurological disorders.

The activation of nAChRs, particularly the α7 subtype, is known to have a role in modulating neuroinflammatory pathways and promoting neuronal survival. mdpi.com For instance, agonists of the α7 nAChR have been shown to offer neuroprotection in preclinical models of Alzheimer's disease by reducing neuroinflammation. mdpi.com Given that this compound possesses the core structure of a nAChR ligand, it is plausible that it could exhibit similar neuroprotective and anti-inflammatory activities. Further in vitro studies using cell cultures subjected to oxidative stress or inflammatory insults, and in vivo studies in animal models of neurodegenerative diseases, would be necessary to validate this hypothesis.

Models for Pain or Neuropathic Conditions

There is a lack of specific preclinical data on the effects of this compound in animal models of pain or neuropathic conditions. Nevertheless, the involvement of nicotinic acetylcholine receptors in pain modulation is well-established, suggesting a potential avenue for research.

Animal models of neuropathic pain, such as those induced by chronic constriction injury (CCI) of the sciatic nerve or diabetic neuropathy models, are commonly used to evaluate the efficacy of new analgesic compounds. mdpi.comchemrxiv.orggoogle.com Agonists at nAChR subtypes, including α4β2 and α7, have shown promise in alleviating neuropathic pain in such models. A patent for (3-methylpyrrolidin-3-yl)methyl pyridinyl ether derivatives, which share structural similarities with this compound, suggests their potential as NK-3 receptor antagonists for the treatment of pain, among other CNS disorders. This indicates that the broader structural class of compounds may have applications in pain management, although direct evidence for this compound is currently absent. Future research could involve screening this compound in established rodent models of neuropathic pain to assess its potential analgesic properties.

Structure Activity Relationship Sar Studies of 2 3 Methylpyrrolidin 3 Yl Pyridine Analogs

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring is a key pharmacophoric element in many nAChR ligands. Modifications to this ring, including substitutions at the C3-methyl position, alterations in stereochemistry, and N-substitution, have profound effects on biological activity.

Substituent Effects at the C3-Methyl Position

The methyl group at the C3 position of the pyrrolidine ring plays a critical role in the interaction with nAChRs. Studies on analogous compounds, such as nicotine (B1678760), have provided valuable insights into the effects of substituents at this position. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, a close structural analog, revealed that methylation at different carbons of the pyrrolidine ring leads to distinct changes in receptor interactions. nih.gov

Specifically, methylation at the 3'-position (equivalent to the C3-position in 2-(3-methylpyrrolidin-3-yl)pyridine) has been shown to be better tolerated by α7 nAChRs compared to α4β2 nAChRs. nih.gov This suggests that the size and nature of the substituent at this position can influence subtype selectivity. The introduction of groups larger than a methyl group at this position generally leads to a decrease in affinity, indicating a sterically constrained binding pocket in the vicinity of this position.

Compound/ModificationReceptor SubtypeEffect on Affinity/PotencyReference
3'-trans-Methylnicotineα7 nAChRBetter tolerated nih.gov
3'-trans-Methylnicotineα4β2 nAChRLess tolerated nih.gov

Stereochemical Influence of the Pyrrolidine Moiety on Target Binding

Stereochemistry is a critical determinant of the biological activity of this compound analogs. The spatial arrangement of the substituents on the chiral centers of the pyrrolidine ring significantly impacts the compound's ability to bind to the receptor.

For related pyrrolidine-containing nAChR ligands, the (S)-configuration at the carbon atom attached to the pyridine (B92270) ring is often preferred for high affinity at α4β2 nAChRs. For instance, in a series of 2-(2-pyrrolidinyl)benzodioxanes, the (S,S) and (S,R) stereoisomers displayed submicromolar affinity for α4β2 nAChRs, while the (R)-enantiomers were devoid of affinity. mdpi.com This highlights the stereospecific nature of the binding pocket. The chiral center at the C3 position of this compound would similarly be expected to exhibit stereoselectivity in receptor binding, with one enantiomer likely demonstrating significantly higher affinity than the other due to optimal orientation within the receptor's binding site.

CompoundStereochemistry at Pyrrolidineα4β2 nAChR Affinity (Ki)Reference
2-(2-Pyrrolidinyl)benzodioxane(S,S)0.47 µM mdpi.com
2-(2-Pyrrolidinyl)benzodioxane(S,R)0.26 µM mdpi.com
2-(2-Pyrrolidinyl)benzodioxane(R)-enantiomersNo affinity mdpi.com

N-Substitution Effects on Receptor Binding and Selectivity

Modification of the nitrogen atom of the pyrrolidine ring has been shown to be a key strategy for modulating the pharmacological profile of this class of compounds. The nature of the N-substituent can influence both the affinity and selectivity for different nAChR subtypes.

In studies of nicotine analogs, replacing the N-methyl group with an N-ethyl group resulted in a significant reduction in interaction with α4β2 receptors, while the effect on α7 receptors was less pronounced. nih.gov This suggests that the N-alkyl substituent is involved in a size-limited interaction within the binding site of the α4β2 receptor. Further increasing the size of the N-substituent generally leads to a decrease in potency. The protonated nitrogen of the pyrrolidine ring is crucial for the cation-π interaction with aromatic residues in the binding pocket of nAChRs, and alterations to the substituent on this nitrogen can affect this key interaction.

Compound/ModificationReceptor SubtypeEffect on Interaction/AffinityReference
N-Ethylnicotineα4β2 nAChRSignificantly reduced nih.gov
N-Ethylnicotineα7 nAChRLess affected nih.gov

Role of the Pyridine Moiety in Receptor Recognition

Positional Isomerism of the Pyrrolidinyl Attachment on Pyridine

The position of the pyrrolidinyl group on the pyridine ring significantly influences the compound's interaction with nAChRs. While direct comparative studies on the 2-, 3-, and 4-pyridyl isomers of 3-methylpyrrolidine (B1584470) are limited, research on related structures provides valuable insights. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, and its spatial position relative to the pyrrolidine nitrogen is critical for establishing key interactions within the receptor binding site.

In many potent nAChR agonists, a specific distance and orientation between the basic nitrogen of the pyrrolidine (or a similar amine) and the hydrogen bond accepting nitrogen of the pyridine ring is required for optimal activity. For example, nicotine, which has a 3-pyridyl moiety, exhibits high affinity for α4β2 nAChRs. Altering the attachment point to the 2- or 4-position on the pyridine ring would change the geometry of the molecule and likely disrupt the optimal interactions with key amino acid residues in the binding pocket, leading to a decrease in affinity and/or a change in subtype selectivity.

Substituent Effects on the Pyridine Ring for Potency and Selectivity

Introducing substituents onto the pyridine ring is a well-established strategy for fine-tuning the pharmacological properties of nicotinic ligands. The nature and position of these substituents can have a dramatic impact on binding affinity, functional activity, and subtype selectivity.

Studies on analogs of the potent nAChR agonist A-84543, which has a 3-[2-((S)-pyrrolidinyl)methoxy]pyridine structure, have shown that substituents on the pyridine ring can modulate activity over a wide range. nih.gov For example, the introduction of a chloro group at the 6-position of the pyridine ring can significantly enhance affinity. Similarly, other electron-withdrawing or electron-donating groups at various positions can lead to a range of effects, sometimes resulting in subtype-selective agonists or even antagonists. This demonstrates the sensitivity of the receptor to the electronic and steric properties of the pyridine ring.

Parent CompoundPyridine SubstituentReceptor Subtype(s)Effect on Affinity (Ki)Reference
A-84543NoneNeuronal nAChRsBaseline nih.gov
A-84543 analog2-FluoroNeuronal nAChRsIncreased nih.gov
A-84543 analog5-BromoNeuronal nAChRsDecreased nih.gov
A-84543 analog6-ChloroNeuronal nAChRsIncreased nih.gov

Bioisosteric Replacements of the Pyridine Ring

The pyridine ring of this compound plays a critical role in its interaction with nAChRs. It is widely accepted that the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, a key interaction within the receptor's binding site. pnas.org Bioisosteric replacement of the pyridine ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of nicotinic ligands. ajptr.comacs.org

Various heterocyclic and aromatic systems have been investigated as bioisosteres for the pyridine ring in related nicotinic ligands. The goal is to maintain the essential hydrogen bonding capability while altering other properties like electronics, lipophilicity, and metabolic stability. For instance, replacing the pyridine with other nitrogen-containing heterocycles such as pyridazine (B1198779) or pyrimidine (B1678525) has been explored in analogous tropane-based nAChR ligands. nih.gov These modifications can lead to significant changes in affinity and selectivity for different nAChR subtypes. In some cases, the replacement of the pyridine ring with a benzonitrile (B105546) moiety has been a successful strategy, as the nitrile group can mimic the hydrogen-bond accepting property of the pyridine nitrogen. nih.gov

In the context of this compound analogs, replacing the pyridine with isoxazoles and isothiazoles has also been investigated as a means to create novel nAChR ligands. ajptr.com Furthermore, non-aromatic, saturated bicyclic systems like 3-azabicyclo[3.1.1]heptanes have been proposed as pyridine mimetics, which can lead to dramatic improvements in physicochemical properties such as solubility and metabolic stability. nih.gov The rationale behind these replacements is to explore new chemical space and to potentially overcome liabilities associated with the pyridine ring, such as susceptibility to metabolism.

The following table illustrates potential bioisosteric replacements for the pyridine ring and their general effects on the properties of nicotinic ligands, based on studies of analogous compounds.

Original Moiety Bioisosteric Replacement Rationale and Potential Effects Reference Example
PyridinePyridazineModulates electronic properties and hydrogen bonding vectors, potentially altering subtype selectivity. nih.gov
PyridinePyrimidineSimilar to pyridazine, offers a different arrangement of nitrogen atoms, impacting binding interactions. nih.gov
PyridineBenzonitrileThe nitrile group mimics the hydrogen bond accepting ability of the pyridine nitrogen. nih.gov
PyridineIsoxazoleIntroduces different heteroatoms and electronic distribution, potentially improving metabolic stability. ajptr.com
Pyridine3-Azabicyclo[3.1.1]heptaneSaturated, non-aromatic mimetic that can improve solubility and metabolic stability. nih.gov
Pyridine-N-oxide2-DifluoromethylpyridineEnhances activity in certain model systems by mimicking the electronic properties of the N-oxide. rsc.org

Linker Chemistry and Conformational Constraints

Exploration of Different Linker Lengths and Flexibility

The length and flexibility of the linker that connects the pharmacophoric elements are crucial for optimal binding. In analogous series of nicotinic ligands, systematic modifications of the linker have been shown to significantly impact affinity and efficacy. For example, in a series of 3-pyridylamine ligands, the nature of the linker and the size of the azacycle (azetidine, pyrrolidine, or piperidine) had a profound effect on binding affinity. nih.gov

Studies on related pyridyl ether analogs have demonstrated that even subtle changes, such as the introduction of an ether linker between the pyrrolidine moiety and the aromatic ring, can influence the binding mode and functional outcome, leading to either full or partial agonism. mdpi.com The flexibility of the linker allows the molecule to adopt a suitable conformation to interact with key residues in the binding pocket. Computational studies on related systems have shown that the linker can adopt stable conformations during binding, often involving hydrogen bond networks with the receptor. researchgate.net

Rigidization Strategies for Enhanced Selectivity and Potency

Conformational restriction, or rigidization, is a powerful strategy in medicinal chemistry to lock a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding and often leading to increased potency and selectivity. researchgate.net For nicotinic ligands, this has been achieved by introducing additional rings or bridges to restrict the rotation around single bonds.

For instance, in analogs of nicotine, the pyrrolidine ring has been opened and then re-constrained to form naphthyridine derivatives, which retain significant binding affinity. nih.gov This suggests that while the intact pyrrolidine is important, a conformationally restricted analog can effectively mimic its role. Another approach involves creating bridged bicyclic systems, such as 5-(3-pyridinyl)-4-azahomoadamantanes, to serve as rigid scaffolds for nicotinic ligands. pnas.org

The goal of these rigidization strategies is to pre-organize the pharmacophoric elements (the pyridine nitrogen and the pyrrolidine nitrogen) in a spatial arrangement that is optimal for binding to a specific nAChR subtype. This can lead to a significant increase in selectivity over other subtypes.

The following table summarizes different linker and rigidization strategies and their observed effects in analogous nicotinic ligand series.

Strategy Modification Example Observed Effect Reference Example
Linker VariationIntroduction of an ether linkerCan modulate agonist versus antagonist activity. mdpi.com
Ring Size VariationAzetidine vs. Pyrrolidine vs. PiperidinePyrrolidinyl and azetidinyl compounds often show enhanced affinity over piperidines. nih.gov
Conformational RestrictionFormation of a naphthyridine ring systemCan maintain or enhance binding affinity compared to flexible analogs. nih.gov
Rigid ScaffoldsSynthesis of azahomoadamantane derivativesCreates rigid structures that can be optimized for subtype-selective binding. pnas.org

Design Principles for Optimized Analogs based on SAR Data

The SAR data gathered from studies on this compound and its analogs provide a foundation for the rational design of optimized ligands with improved therapeutic potential.

Lead Optimization Strategies

Lead optimization aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For nicotinic ligands based on the this compound scaffold, several optimization strategies can be employed.

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can fine-tune the electronic properties and create additional interactions with the receptor. For example, in related pyridyl ether series, chloro and cyano substitutions on the pyridine ring have led to highly potent molecules. nih.govresearchgate.net

Modification of the Pyrrolidine Ring: The stereochemistry and substitution on the pyrrolidine ring are critical. Quantitative structure-activity relationship (QSAR) studies on pyrrolidine-modified nicotine analogs have shown that large substituents on the pyrrolidine are generally detrimental to binding affinity. nih.gov

Allosteric Modulation: Instead of directly activating or blocking the receptor (orthosteric binding), molecules can be designed to bind to an allosteric site, modulating the receptor's response to the endogenous neurotransmitter, acetylcholine (B1216132). Positive allosteric modulators (PAMs) are of particular interest as they can enhance nicotinic signaling in a more physiologically relevant manner. nih.govnih.govresearchgate.net

Multi-Target Ligand Design

Complex diseases often involve multiple biological targets. The design of multi-target-directed ligands (MTDLs) is an emerging strategy to address such complexities. acs.orgresearchgate.net An MTDL is a single molecule designed to interact with two or more targets simultaneously, potentially offering improved efficacy and a better side-effect profile compared to a combination of single-target drugs. researchgate.net

For a scaffold like this compound, which targets nAChRs, an MTDL could be designed by incorporating pharmacophoric elements for another relevant CNS target. For example, in the context of neurodegenerative diseases, one might combine the nicotinic pharmacophore with a fragment that inhibits an enzyme like monoamine oxidase or histone deacetylase. domainex.co.uk Computational approaches, such as those using generative deep learning, are becoming increasingly valuable for the automated design of such multi-target ligands. nih.gov The challenge lies in balancing the activity at each target within a single molecule while maintaining drug-like properties.

Advanced Analytical Techniques in 2 3 Methylpyrrolidin 3 Yl Pyridine Research

Chromatographic Separations for Complex Mixtures in Research

Chromatography is a fundamental tool for the separation and purification of 2-(3-Methylpyrrolidin-3-yl)pyridine, particularly for resolving isomers and identifying metabolites.

Preparative Chromatography for Isomer and Enantiomer Separation

Due to the chiral center at the 3-position of the pyrrolidine (B122466) ring, this compound exists as a pair of enantiomers. Preparative chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a crucial technique for separating these enantiomers. researchgate.netnih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective in the enantioseparation of various chiral compounds. nih.gov The choice of mobile phase, often a mixture of solvents like methanol (B129727) and acetonitrile, is optimized to achieve baseline separation of the enantiomers. mdpi.com This separation is essential for studying the distinct biological activities and properties of each individual enantiomer. The development of these methods allows for the isolation of enantiomers with high optical purity, which is a critical step in the early stages of drug discovery research. mdpi.com

For instance, a general approach to separate enantiomers of related pyridine (B92270) derivatives involves using a chiral column, such as a Chirobiotic™ TAG column, under polar organic conditions. mdpi.com The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times and enabling their separation.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification (In Vitro, Non-Human)

To understand the metabolic fate of this compound, hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed. researchgate.netscispace.com These powerful analytical tools are used to identify metabolites formed during in vitro studies with non-human liver microsomes or other metabolic systems.

LC-MS/MS is considered a primary tool for screening and identifying drug metabolites. researchgate.net The process involves separating the parent compound and its metabolites using liquid chromatography, followed by ionization and analysis of their mass-to-charge ratios using tandem mass spectrometry. This technique provides information on the molecular weight of the metabolites and, through fragmentation patterns, clues to their chemical structures. nih.gov Targeted metabolomics protocols using LC-MS/MS allow for the quantification of specific metabolites. mdpi.comnih.gov

GC-MS can also be utilized, particularly for volatile metabolites or after derivatization to increase volatility. Similar to LC-MS/MS, it separates compounds based on their chromatographic behavior and then provides mass spectral data for identification. The comparison of mass spectra from samples treated with the compound to control samples allows for the identification of potential metabolites. nih.gov

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide detailed information about the three-dimensional structure of this compound and its interactions with other molecules.

Advanced 2D NMR Techniques for Conformation and Interaction

Advanced two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for elucidating the conformation of this compound in solution. numberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. columbia.eduresearchgate.net These experiments provide information about the spatial proximity of protons within the molecule. columbia.edu

NOESY and ROESY experiments can distinguish between different conformations by detecting through-space interactions between protons. The intensity of the cross-peaks in a NOESY or ROESY spectrum is related to the distance between the interacting protons, allowing for the determination of the molecule's preferred three-dimensional shape. columbia.edu For molecules of the size of this compound, ROESY is often preferred as it provides reliable results for a wide range of molecular weights. columbia.edu

2D NMR TechniqueInformation ProvidedApplication to this compound
COSY Through-bond proton-proton couplingsEstablishes the connectivity of atoms within the molecule.
HSQC One-bond proton-carbon correlationsAssigns protons to their directly attached carbon atoms.
HMBC Long-range proton-carbon correlationsDetermines the overall carbon skeleton and connectivity of different parts of the molecule.
NOESY/ROESY Through-space proton-proton interactionsElucidates the three-dimensional conformation and stereochemistry of the molecule.

CD Spectroscopy for Chiral Recognition Studies

Circular Dichroism (CD) spectroscopy is a vital technique for studying the chirality of this compound. jascoinc.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com The resulting CD spectrum is unique to each enantiomer and can be used to determine the absolute configuration of a separated enantiomer by comparing the experimental spectrum with that predicted by quantum mechanical calculations.

Furthermore, CD spectroscopy is highly sensitive to changes in the chiral environment of a molecule, making it an excellent tool for studying chiral recognition. csic.esrsc.orgmdpi.com When this compound interacts with a chiral biological target, such as a receptor or enzyme, changes in the CD spectrum can be observed. These changes provide insights into the nature of the binding interaction and the conformational changes that may occur upon binding. nih.gov

Biophysical Techniques for Ligand-Target Interactions (In Vitro)

Understanding how this compound interacts with its biological targets is crucial for its development as a potential therapeutic agent. A variety of biophysical techniques are used to characterize these interactions in vitro. nih.govresearchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand to its target protein. malvernpanalytical.comnih.govnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association and dissociation rate constants, and thus the binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to study ligand-target interactions. nih.govmdpi.com Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of the ligand are in close contact with the protein. Protein-observed NMR experiments, such as chemical shift perturbation (CSP) mapping, can identify the amino acid residues in the protein's binding site that are affected by ligand binding.

Biophysical TechniqueKey Parameters MeasuredApplication to this compound Research
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Provides a complete thermodynamic characterization of the binding to a target protein.
Surface Plasmon Resonance (SPR) Association rate (kon), dissociation rate (koff), binding affinity (Kd)Measures the kinetics and affinity of the ligand-target interaction in real-time.
Nuclear Magnetic Resonance (NMR) Ligand and protein structural changes upon bindingIdentifies the binding site on the protein and the binding mode of the ligand.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and label-free technique used to directly measure the heat released or absorbed during a molecular binding event. malvernpanalytical.comyoutube.com This method allows for the determination of key thermodynamic parameters of the interaction in a single experiment, including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the reaction. malvernpanalytical.comwikipedia.org

In a hypothetical ITC experiment to study the binding of this compound to its target protein, a solution of the compound would be incrementally injected into a sample cell containing the protein solution. wikipedia.orgwur.nl The instrument measures the minute temperature changes that occur upon each injection as the binding reaction reaches equilibrium. wur.nl The resulting data are plotted as a thermogram, which shows heat change per injection against the molar ratio of the ligand to the protein. malvernpanalytical.com

Detailed Research Findings from ITC:

The data obtained from an ITC experiment provide a complete thermodynamic profile of the binding interaction. The binding affinity (K D ) quantifies the strength of the interaction, with lower values indicating tighter binding. The enthalpy change (ΔH) reveals whether the binding is driven by favorable bond formation (exothermic, negative ΔH) or the disruption of existing interactions (endothermic, positive ΔH). The entropy change (ΔS) reflects the change in the system's disorder, often influenced by the release of water molecules from the binding interface (hydrophobic effect). By analyzing these parameters, researchers can elucidate the primary driving forces behind the binding of this compound to its target. For instance, a binding event driven by a large negative enthalpy change would suggest strong hydrogen bonding or van der Waals interactions. Conversely, a large positive entropy change would indicate that the hydrophobic effect plays a significant role.

Hypothetical ITC Data for this compound Binding

ParameterValueUnit
Binding Affinity (K D )5.2µM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)6.3cal/mol·K

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that is instrumental in determining the kinetics of molecular interactions. bioradiations.commdpi.com It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. nih.gov This allows for the precise calculation of the association rate constant (k a ) and the dissociation rate constant (k d ), which together determine the equilibrium dissociation constant (K D = k d /k a ). bioradiations.com

In a typical SPR experiment to analyze this compound, the target protein would be immobilized on the surface of a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes an increase in the SPR signal (association phase). Subsequently, a buffer solution is flowed over the chip, and the decrease in the signal as the compound dissociates is monitored (dissociation phase). bioradiations.com

Detailed Research Findings from SPR:

SPR provides invaluable information on the dynamics of the binding event. The association rate constant (k a ) describes how quickly the compound binds to its target, while the dissociation rate constant (k d ) indicates the stability of the resulting complex. A fast "on-rate" (high k a ) and a slow "off-rate" (low k d ) are often desirable characteristics for a drug candidate, as they contribute to a high binding affinity and prolonged target engagement. By analyzing the kinetic profile of this compound, researchers can gain insights into its mechanism of action. For example, a compound with a rapid on-rate may be able to quickly engage its target, while a slow off-rate could lead to a sustained biological effect.

Hypothetical SPR Kinetic Data for this compound Binding

ParameterValueUnit
Association Rate (k a )1.8 x 10^5M⁻¹s⁻¹
Dissociation Rate (k d )9.4 x 10⁻³s⁻¹
Dissociation Constant (K D )52nM

Saturation Transfer Difference (STD) NMR for Epitope Mapping

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful ligand-based NMR technique used to identify the specific parts of a small molecule that are in close contact with its protein target. nih.govspringernature.com This method, often referred to as epitope mapping, provides crucial information about the binding mode of the ligand. nih.govresearchgate.net

The STD NMR experiment relies on the transfer of saturation from the protein to the bound ligand. d-nb.info In practice, the protein is selectively irradiated with a radiofrequency pulse, causing its protons to become saturated. This saturation is then transferred to the protons of the bound ligand through the nuclear Overhauser effect (NOE). When the ligand dissociates, it carries this saturation information into the bulk solution, where it can be detected as a decrease in the corresponding signal intensity in the NMR spectrum. creative-biostructure.comichorlifesciences.com By comparing the saturated spectrum with a reference spectrum, a difference spectrum is generated that shows only the signals of the ligand protons that were in close proximity to the protein. creative-biostructure.com

Detailed Research Findings from STD NMR:

The relative intensities of the signals in the STD NMR spectrum directly correlate with the proximity of the corresponding ligand protons to the protein surface. nih.govspringernature.com Protons that are in intimate contact with the protein will show the strongest STD effect, while those that are more distant will show a weaker effect or no effect at all. ichorlifesciences.com For this compound, an STD NMR experiment would reveal which of its protons—those on the pyridine ring, the pyrrolidine ring, or the methyl group—are most critical for binding. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs. For instance, if the protons of the pyridine ring show a strong STD effect, it would suggest that this moiety is deeply buried in the binding pocket and likely forms key interactions with the protein.

Hypothetical STD NMR Epitope Mapping Data for this compound

Proton GroupRelative STD Intensity (%)Implication
Pyridine Ring Protons100Primary binding interface
Pyrrolidine Ring Protons65Significant interaction with the target
Methyl Group Protons20Minor or no direct contact with the target

Emerging Research Avenues and Future Directions for 2 3 Methylpyrrolidin 3 Yl Pyridine

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery pipeline, enabling faster and more efficient identification and optimization of novel therapeutic agents. nih.govmdpi.com For a compound like 2-(3-Methylpyrrolidin-3-yl)pyridine, AI and ML offer powerful tools to predict its properties, identify potential biological targets, and guide the design of new derivatives with enhanced activity and specificity.

Machine learning algorithms, such as Support Vector Machines (SVMs) and Graph Neural Networks (GNNs), can be trained on large datasets of known molecules to predict the biological activities and physicochemical properties of new compounds. nih.govmdpi.com The structural features of this compound, represented as molecular fingerprints or graphs, can be fed into these models to screen it virtually against a vast number of biological targets. mdpi.com This data-driven approach accelerates the initial stages of hit discovery by prioritizing compounds that are most likely to interact with a protein of interest. mdpi.com

Furthermore, generative AI models can facilitate de novo drug design, creating novel molecular structures from scratch. mdpi.com By using the this compound scaffold as a starting point, these algorithms can generate new analogues with optimized properties, potentially leading to the discovery of potent and selective modulators of specific biological pathways. For instance, AI can be employed to predict drug-target interactions and binding affinity, a critical step in virtual screening and lead optimization. nih.govyoutube.com A 2024 study demonstrated the use of ML models to screen over 11.5 million compounds to identify potential NLRP3 inflammasome inhibitors, showcasing the power of this approach in navigating vast chemical spaces. nih.gov

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML TechniqueApplication in Drug DiscoveryPotential Relevance for this compound
Support Vector Machines (SVM) Classification of compounds (active vs. inactive), virtual screening, and prediction of drug-target interactions. mdpi.comPredicting whether the compound will be active against specific target families based on its structural similarity to known ligands.
Graph Neural Networks (GNNs) Predicting molecular properties and optimizing drug design by learning from the graph structure of molecules. nih.govModeling the compound's intricate 3D structure to predict its binding affinity and interaction patterns with protein targets.
Generative Adversarial Networks (GANs) De novo design of novel molecules with desired properties and prediction of drug-target interactions. nih.govGenerating novel derivatives of the this compound scaffold optimized for improved efficacy or pharmacokinetic properties.
Deep Learning (DL) Analyzing complex biological data, predicting protein structures, and identifying hit compounds from large libraries. nih.govmdpi.comScreening the compound against deep learning models of various disease-related proteins to identify potential therapeutic targets.

Application in Chemosensory Research and Biosensor Development

Biosensors are analytical devices that convert a biological response into a measurable signal, offering high sensitivity and selectivity for applications in healthcare, environmental monitoring, and diagnostics. mdpi.com The unique chemical structure of this compound makes it a candidate for integration into novel biosensor platforms, either as the analyte to be detected or as a component of the biorecognition element.

The development of biosensors often relies on the specific interaction between a target molecule and a biological receptor, such as an enzyme, antibody, or nucleic acid aptamer. mdpi.commdpi.com For instance, an aptamer-based biosensor, which uses single-stranded DNA or RNA sequences that bind to specific targets, could potentially be developed to detect this compound or its metabolites in biological samples. mdpi.com Such a tool would be invaluable for pharmacokinetic and metabolism studies in a research setting.

Conversely, the compound itself or its derivatives could be immobilized onto a transducer surface to create a chemosensor for detecting specific biomolecules. The pyridine (B92270) and pyrrolidine (B122466) nitrogen atoms offer sites for coordination with metal ions or for forming hydrogen bonds, which could be exploited in the design of electrochemical or optical sensors. Innovations in nanomaterials, such as nanoparticles, nanowires, and graphene, have significantly enhanced the performance of biosensors by increasing sensitivity and shortening response times, opening new possibilities for creating advanced sensing platforms involving novel chemical entities like this compound. mdpi.com

Table 2: Potential Roles of this compound in Biosensor Technology

Biosensor TypePrinciple of OperationPotential Application Involving this compound
Aptamer-Based Biosensor Utilizes synthetic DNA/RNA aptamers that fold into specific 3D structures to bind a target molecule with high affinity. mdpi.comDevelopment of a sensor for the quantitative detection of this compound in research samples.
Immunosensor Employs the highly specific binding between an antibody and its antigen to detect a target. mdpi.comA competitive immunoassay could be designed where the compound competes with a labeled analogue for antibody binding sites.
Enzymatic Biosensor An enzyme's catalytic reaction with its substrate produces a detectable signal. mdpi.comIf the compound is a substrate or inhibitor of a specific enzyme, this interaction could be harnessed for its detection or to screen for enzyme activity.
Whole-Cell Biosensor Uses engineered living cells that produce a measurable signal (e.g., fluorescence) in response to a target substance. mdpi.comEngineering a cell line to respond to the presence of this compound to study its cellular uptake and mechanism of action.

Exploration of Novel Therapeutic Indications (Pre-Clinical, Non-Human, Excluding Safety)

The pyridine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, appearing in numerous compounds with diverse biological activities. smolecule.com While direct preclinical data for this compound is not widely published, the activities of structurally related compounds provide a strong rationale for its investigation in various therapeutic areas.

For example, the pyrrolidine ring is a core component of many neurologically active compounds. The structural isomer, (S)-3-(1-Methylpyrrolidin-2-yl)pyridine, commonly known as nicotine (B1678760), is a well-known agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nist.govnih.gov These receptors are implicated in a wide range of physiological processes and are therapeutic targets for neurological and psychiatric disorders. Another related compound, 2-[(Pyrrolidin-3-yl)methyl]pyridine, is also documented as a chemical entity with potential biological activities. nih.gov

Given these precedents, a key area for preclinical exploration would be to investigate the interaction of this compound with various classes of neurotransmitter receptors and transporters. Its unique substitution pattern could confer a novel pharmacological profile, potentially offering selectivity for specific receptor subtypes that differ from its known isomers. High-throughput screening assays against a panel of central nervous system (CNS) targets could uncover unexpected activities and provide a starting point for new therapeutic programs.

Table 3: Structural Analogues and Potential Therapeutic Areas for Investigation

Compound NameStructureKnown Biological Association / TargetPotential Research Direction for this compound
(S)-3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) A structural isomer with the pyridine ring at position 3 of the pyrrolidine. nist.govAgonist of nicotinic acetylcholine receptors (nAChRs). google.comInvestigate binding and functional activity at various nAChR subtypes to identify a potentially novel pharmacological profile.
2-[(Pyrrolidin-3-yl)methyl]pyridine A related structure with a methylene (B1212753) bridge between the rings. nih.govResearch chemical with potential biological activity.Explore its profile against CNS targets, leveraging findings from other pyridine-pyrrolidine compounds.
3-(3-Methylpyrrolidin-3-yl)pyridine A structural isomer with the pyridine ring at position 3 of the pyrrolidine. smolecule.comPyridine and pyrrolidine derivatives are common in medicinal chemistry. smolecule.comScreen against panels of receptors, enzymes, and ion channels to identify novel, therapeutically relevant targets.

Development of Advanced Delivery Systems for Research Probes

For a compound to be an effective research probe or a viable therapeutic candidate, it must reach its biological target in a sufficient concentration and for an appropriate duration. Advanced delivery systems can significantly improve the utility of novel compounds like this compound in preclinical research by enhancing solubility, stability, and bioavailability. mdpi.com

The development of novel formulations is crucial for overcoming challenges associated with new chemical entities. mdpi.com For laboratory-based research, encapsulating this compound in nano- or microparticulate carriers, such as liposomes or polymeric nanoparticles, could facilitate its use in cell-based assays and in vivo animal models. mdpi.com These carriers can protect the compound from degradation and modify its release profile, allowing for sustained exposure to the biological system under investigation. mdpi.com

For CNS research, delivery systems that can cross the blood-brain barrier are of particular interest. A patent for the related compound (S)-3-[1-Methylpyrrolidin-2-yl]pyridine highlights its ability to penetrate the blood-brain barrier, a property that may be shared by this compound. google.com However, should the compound exhibit poor penetration, conjugation to specific ligands or encapsulation in targeted nanocarriers could be explored to enhance its delivery to the brain.

Table 4: Advanced Delivery Systems for Preclinical Research Applications

Delivery SystemDescriptionPotential Research Application for this compound
Liposomes Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic compounds.Enhancing the solubility and cellular uptake of the compound in in vitro experiments.
Polymeric Nanoparticles Solid colloidal particles made from biocompatible polymers (e.g., PLGA) that can encapsulate drugs. mdpi.comAchieving controlled and sustained release of the compound in animal models to study its long-term effects.
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water and be loaded with drugs.Localized delivery of the compound to a specific tissue or organ in preclinical studies.
Targeted Nanocarriers Nanoparticles functionalized with ligands (e.g., antibodies, peptides) that bind to specific cell surface receptors.Enhancing delivery to a specific cell type or tissue (e.g., cancer cells, neurons) to increase efficacy and reduce off-target effects in research models.

Multidisciplinary Research Collaborations and Open Science Initiatives

The exploration of a novel chemical entity like this compound can be greatly accelerated through multidisciplinary collaborations and the principles of open science. The complexity of modern drug discovery requires the integration of expertise from diverse fields, including synthetic chemistry, pharmacology, computational biology, and data science. mdpi.com

Collaborations between academic institutions, pharmaceutical companies, and specialized contract research organizations can provide access to the resources and technologies needed for comprehensive evaluation. For example, a collaboration could leverage a university's expertise in chemical synthesis, a biotech company's high-throughput screening platform, and a data science group's AI models for predictive analysis. youtube.com

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Methylpyrrolidin-3-yl)pyridine?

A typical approach involves multi-step reactions, such as coupling pyridine derivatives with pyrrolidine intermediates under controlled conditions. For example, analogous syntheses (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) use dichloromethane as a solvent, NaOH for deprotonation, and sequential purification via column chromatography and recrystallization . Diastereoselective methods, like those for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, highlight the importance of reaction temperature and catalyst selection to optimize yield and stereochemistry .

Q. How is this compound characterized structurally?

Key techniques include:

  • X-ray crystallography : SHELXL software is widely used for refining crystal structures, especially for resolving bond lengths and angles in heterocyclic systems .
  • NMR spectroscopy : 1H and 13C NMR (e.g., δ 1.5–3.0 ppm for pyrrolidine methyl groups) help confirm substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Referencing similar pyrrolidine-pyridine derivatives:

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity .
  • Avoid exposure to moisture or oxidizers during storage, as tertiary amines can degrade or form hazardous byproducts .
  • Follow waste disposal guidelines (e.g., P501/P502 codes) for halogenated or nitrogen-containing organics .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Diastereomeric ratios depend on steric and electronic factors. For example, in pyrrolidine-pyridine systems, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enhance selectivity. Evidence from methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates demonstrates that low temperatures (−20°C) and polar aprotic solvents (e.g., DMF) favor specific stereoisomers . Computational modeling (DFT) may further predict transition-state energetics to guide reaction design.

Q. How are contradictions in spectroscopic data resolved?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) require cross-validation:

  • X-ray crystallography : Provides unambiguous structural confirmation .
  • 2D NMR (COSY, NOESY) : Identifies through-space couplings to validate stereochemistry .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) in databases like PubChem or NIST .

Q. What strategies optimize yield in large-scale syntheses?

  • Stepwise purification : Use flash chromatography early to remove byproducts, followed by recrystallization for final purity .
  • Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in coupling reactions .
  • Process analytical technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures reaction completion and minimizes side reactions.

Q. How is computational chemistry applied to study this compound’s reactivity?

  • Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes) using software like AutoDock .
  • Reactivity simulations : DFT calculations (Gaussian, ORCA) model electron density maps to identify nucleophilic/electrophilic sites .
  • Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction pathways .

Methodological Notes

  • Stereochemical challenges : Pyrrolidine’s ring puckering and pyridine’s planarity complicate conformational analysis. Use dynamic NMR or variable-temperature studies to probe ring flexibility .
  • Data reproducibility : Document reaction conditions (e.g., solvent grade, humidity) meticulously, as trace water can alter outcomes in moisture-sensitive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.